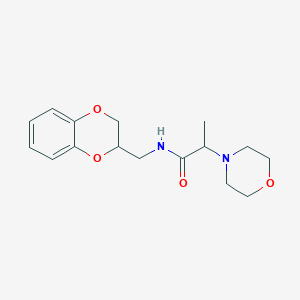
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase. Gamma-secretase is an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity by binding to the active site of the enzyme and preventing the cleavage of APP. This results in a decrease in the production of Aβ peptides, which are the main component of amyloid plaques in the brains of AD patients.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been shown to reduce Aβ peptide levels in the brain and cerebrospinal fluid of animal models of AD. It also reduces Aβ plaque deposition and improves cognitive function in these models. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been found to have off-target effects on other proteins, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in AD pathogenesis. However, it has been found to have off-target effects on other proteins, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide. One area of interest is the development of more selective gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and the potential for cognitive impairment. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in combination with other drugs for the treatment of AD is an area of active research.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide can be synthesized by the condensation of 2-(4-morpholinyl)propan-1-amine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for AD. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity and reduces the production of Aβ peptides in a dose-dependent manner. In vivo studies in animal models of AD have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide reduces Aβ plaque deposition and improves cognitive function.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(18-6-8-20-9-7-18)16(19)17-10-13-11-21-14-4-2-3-5-15(14)22-13/h2-5,12-13H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOXUNRMMEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)